N-Methyl 3,3-Diphenylpropionamide-d3

LC-MS/MS Internal Standard Quantitative Bioanalysis

This deuterated internal standard delivers a +3 Da mass shift for complete LC-MS/MS resolution from the analyte. With non-exchangeable N-methyl-d3 labeling and >98% isotopic purity, it eliminates ion suppression and matrix effects in pharmacokinetic studies and impurity profiling of Lercanidipine. Supplied with a detailed COA, it is the optimal choice for ANDA method validation and bioequivalence studies. Choose precision—choose the deuterated standard.

Molecular Formula C16H17NO
Molecular Weight 242.336
CAS No. 1189967-22-3
Cat. No. B564874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl 3,3-Diphenylpropionamide-d3
CAS1189967-22-3
SynonymsN-(Methyl-d3)-β-phenyl-benzenepropanamide
Molecular FormulaC16H17NO
Molecular Weight242.336
Structural Identifiers
SMILESCNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H17NO/c1-17-16(18)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,17,18)/i1D3
InChIKeyDBUBYNLFHWVMRH-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl 3,3-Diphenylpropionamide-d3 (1189967-22-3): A Deuterated Internal Standard for Lercanidipine Analysis and Impurity Profiling


N-Methyl 3,3-Diphenylpropionamide-d3 (CAS 1189967-22-3) is a stable isotope-labeled analog of N-Methyl 3,3-Diphenylpropionamide, where three hydrogen atoms in the N-methyl group are replaced by deuterium . This compound is primarily utilized as an intermediate in the synthesis of deuterium-labeled Lercanidipine, a third-generation dihydropyridine calcium channel blocker, and as a reference standard for drug impurity analysis [1]. Its molecular formula is C16H14D3NO, and it has a molecular weight of 242.33 g/mol .

Why Non-Deuterated N-Methyl 3,3-Diphenylpropionamide Cannot Substitute for the Deuterated Analog in Quantitative LC-MS/MS Assays


In quantitative LC-MS/MS analysis, the use of a non-deuterated analog as an internal standard introduces significant measurement inaccuracies due to matrix effects and ion suppression/enhancement [1]. Deuterated internal standards like N-Methyl 3,3-Diphenylpropionamide-d3 co-elute with the analyte but are distinguishable by mass spectrometry, allowing for precise correction of these effects. Substituting with the non-deuterated form (CAS 348607-76-1) would eliminate this mass differentiation, leading to signal overlap and unreliable quantification, thereby invalidating method validation for pharmacokinetic studies or impurity profiling . Furthermore, the deuterium label on the N-methyl group provides a stable, non-exchangeable isotope that does not undergo back-exchange, ensuring long-term stability in biological matrices [2].

Quantitative Differentiation: N-Methyl 3,3-Diphenylpropionamide-d3 vs. Non-Deuterated and Alternative Internal Standards


Mass Spectrometric Differentiation: +3 Da Shift Enables Unambiguous Quantification of N-Methyl 3,3-Diphenylpropionamide

N-Methyl 3,3-Diphenylpropionamide-d3 exhibits a molecular ion mass shift of +3 Da compared to the non-deuterated analyte (N-Methyl 3,3-Diphenylpropionamide, CAS 348607-76-1), enabling complete mass spectrometric resolution in LC-MS/MS assays . This isotopic separation is essential for accurate quantification, as the deuterated internal standard co-elutes with the analyte but produces a distinct signal, allowing for correction of matrix effects and ion suppression [1]. In contrast, the non-deuterated form would co-elute and produce overlapping signals, leading to quantification errors exceeding 20% in complex biological matrices [2].

LC-MS/MS Internal Standard Quantitative Bioanalysis

Isotopic Purity Specification: N-Methyl 3,3-Diphenylpropionamide-d3 Delivers >98% Deuterium Incorporation for Minimal Cross-Contribution

Vendor specifications for N-Methyl 3,3-Diphenylpropionamide-d3 indicate a typical isotopic purity of >98% deuterium incorporation at the N-methyl position . This high level of deuteration minimizes the presence of unlabeled compound (d0), which would otherwise contribute to the analyte signal and cause systematic overestimation of analyte concentrations. In contrast, lower isotopic purity standards (e.g., 95% or less) can introduce significant cross-contribution errors, particularly at low analyte concentrations, compromising the accuracy of pharmacokinetic studies [1].

Isotopic Purity Internal Standard Validation LC-MS

Regulatory-Grade Characterization: N-Methyl 3,3-Diphenylpropionamide-d3 Supplied with Detailed COA for ANDA and Method Validation

As a deuterated analog of Lercanidipine Impurity 27 (N-Methyl 3,3-Diphenylpropionamide), N-Methyl 3,3-Diphenylpropionamide-d3 is supplied with detailed characterization data compliant with regulatory guidelines, including a Certificate of Analysis (COA) [1]. This documentation supports its use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [2]. The non-deuterated impurity standard, while also characterized, lacks the isotopic label required for precise internal standardization in complex matrices, limiting its utility in regulatory submissions where stable isotope dilution assays are preferred [3].

Impurity Profiling ANDA Method Validation

Stable Isotope Label for Quantitative Accuracy: Deuterated Internal Standard Corrects for Matrix Effects in Biological Samples

Studies on deuterated internal standards demonstrate that they effectively correct for matrix effects in LC-MS/MS assays, improving accuracy and precision compared to non-isotopically labeled standards [1]. For example, the use of a deuterated internal standard has been shown to reduce the variability in quantification caused by ion suppression from biological matrices from >30% to <10% [2]. While no direct head-to-head study exists for N-Methyl 3,3-Diphenylpropionamide-d3, its structural similarity to other successful deuterated internal standards supports its utility in mitigating matrix effects for accurate quantification of the non-deuterated analyte in plasma, urine, or tissue homogenates [3].

Matrix Effect Correction Stable Isotope Dilution LC-MS

High-Value Application Scenarios for N-Methyl 3,3-Diphenylpropionamide-d3 Based on Quantifiable Differentiation


Quantitative LC-MS/MS Analysis of N-Methyl 3,3-Diphenylpropionamide in Pharmacokinetic Studies

N-Methyl 3,3-Diphenylpropionamide-d3 serves as the optimal internal standard for the accurate quantification of its non-deuterated counterpart in biological matrices (e.g., plasma, urine, tissue) during preclinical and clinical pharmacokinetic studies. The +3 Da mass shift ensures complete mass spectrometric resolution, while its high isotopic purity (>98%) minimizes cross-contribution, enabling precise measurement of drug concentrations and metabolite profiles [1]. This application is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of Lercanidipine, where N-Methyl 3,3-Diphenylpropionamide is a known impurity or metabolite [2].

Method Validation and Quality Control for Lercanidipine Impurity Profiling in ANDA Submissions

This deuterated compound is essential for developing and validating analytical methods for Lercanidipine impurity profiling, as required by regulatory agencies for Abbreviated New Drug Applications (ANDA) [1]. Its use as an internal standard ensures the accuracy and precision of impurity quantification, even in the presence of complex formulation matrices. The detailed Certificate of Analysis (COA) and regulatory-grade characterization data provided with the compound streamline method validation and quality control processes, reducing the analytical burden on pharmaceutical development laboratories [2].

Stable Isotope Dilution Assays for Bioequivalence Studies of Lercanidipine Formulations

In bioequivalence studies comparing generic Lercanidipine formulations to the reference listed drug, N-Methyl 3,3-Diphenylpropionamide-d3 can be employed as a stable isotope-labeled internal standard for the quantification of N-Methyl 3,3-Diphenylpropionamide in human plasma [1]. The deuterated internal standard effectively corrects for matrix effects and ion suppression, which are common in complex biological samples, thereby improving the reliability of bioanalytical data. This application directly supports the demonstration of bioequivalence, a critical step in obtaining regulatory approval for generic drug products [2].

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